(3-Chloro-1-propynyl)cyclohexane
Overview
Description
(3-Chloro-1-propynyl)cyclohexane: is an organic compound with the molecular formula C9H13Cl It is a derivative of cyclohexane, where a propynyl group is attached to the cyclohexane ring, and a chlorine atom is bonded to the propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-1-propynyl)cyclohexane typically involves the reaction of cyclohexane with propargyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Cyclohexane+Propargyl ChlorideK2CO3,Refluxthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-1-propynyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The propynyl group can be reduced to form saturated hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH), ammonia (NH3), or thiol compounds under mild conditions.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction Reactions: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Major Products Formed:
Substitution Reactions: Formation of alcohols, amines, or thiols.
Oxidation Reactions: Formation of aldehydes or ketones.
Reduction Reactions: Formation of alkanes.
Scientific Research Applications
Chemistry: (3-Chloro-1-propynyl)cyclohexane is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of alkylating agents on biological systems. It is also used in the development of bioactive molecules.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly as a precursor for the synthesis of drugs with anticancer and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (3-Chloro-1-propynyl)cyclohexane involves its interaction with nucleophiles due to the presence of the chlorine atom. The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The propynyl group can participate in oxidation and reduction reactions, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
(3-Bromo-1-propynyl)cyclohexane: Similar structure but with a bromine atom instead of chlorine.
(3-Iodo-1-propynyl)cyclohexane: Similar structure but with an iodine atom instead of chlorine.
(3-Fluoro-1-propynyl)cyclohexane: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: (3-Chloro-1-propynyl)cyclohexane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s size, electronegativity, and bond strength influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-chloroprop-1-ynylcyclohexane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-3,5-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPVEYOYMRUDJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C#CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204270 | |
Record name | (3-Chloro-1-propynyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55723-99-4 | |
Record name | (3-Chloro-1-propynyl)cyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055723994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Chloro-1-propynyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloroprop-1-yn-1-yl)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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